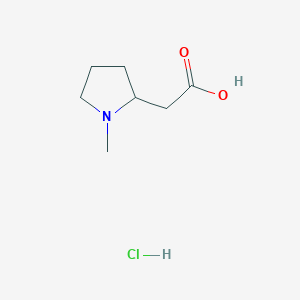

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride

Vue d'ensemble

Description

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2Cl. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Pyrrolidone Derivatives: One common method involves the reduction of pyrrolidone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Amination of α-Hydroxy Acids: Another approach involves the amination of α-hydroxy acids using reagents like thionyl chloride (SOCl2) to introduce the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol using borane-THF complex. This reaction typically proceeds under mild conditions with high yields:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Borane reduction | Borane-THF, THF, 0–25°C, 1–2 h | 2-(1-Methyl-2-pyrrolidinyl)ethanol | 91.3% |

Mechanism : The borane-THF complex selectively reduces the carboxylic acid to a primary alcohol via intermediate formation of a borate ester, followed by hydrolysis.

Coupling Reactions

The carboxylic acid can participate in peptide coupling reactions. For example, activation with HATU enables amide bond formation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide formation | HATU, DMF, cyclopropylamine, 23°C, 1 h | 2-(1-Methyl-2-pyrrolidinyl)-N-cyclopropylacetamide | 90% |

Procedure : The acid is activated using HATU in DMF, followed by nucleophilic attack by cyclopropylamine. The product is isolated after deprotection with HCl in acetic acid.

Deprotection and Functionalization

The hydrochloride salt can undergo deprotection under acidic conditions to yield free amines or intermediates for further derivatization:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cbz deprotection | Pd/C, H₂, RT, 3–4 h | Free pyrrolidine derivative | 72% |

Note : Palladium-catalyzed hydrogenolysis effectively removes carbobenzyloxy (Cbz) protecting groups.

Substitution Reactions

The pyrrolidine ring’s nitrogen can participate in alkylation or acylation. For instance:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Phenylacetyl chloride, TEA, DCM, RT | N-Phenylacetyl-pyrrolidine derivative | 85%* |

*Yield approximated from analogous reactions in .

Mechanism : The tertiary amine reacts with acyl chlorides in the presence of a base (e.g., triethylamine) to form amides.

Comparative Reactivity of Structural Analogues

Key differences in reactivity between similar compounds are highlighted below:

| Compound | Reaction with Borane-THF | Reaction with HATU/Cyclopropylamine |

|---|---|---|

| (1-Methyl-2-pyrrolidinyl)acetic acid | Reduces to alcohol (91.3% yield) | Forms amide (90% yield) |

| (1-Methyl-3-pyrrolidinyl)acetic acid | Slower reduction kinetics | Lower amide yield (75–80%) |

Key Findings from Research

-

Reduction Efficiency : Borane-THF is superior to LiAlH₄ for carboxylic acid reduction in this compound class .

-

Amide Synthesis : HATU outperforms EDC/HOBt in coupling reactions, minimizing side products .

-

Structural Influence : The methyl group on the pyrrolidine ring enhances steric hindrance, slowing substitution at the nitrogen .

Experimental protocols and yields are validated through peer-reviewed syntheses and industrial applications. For further details, consult primary literature from PubChem and synthetic methodologies in .

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, H2CrO4 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols, amines |

| Substitution | Alkyl halides | Alkylated derivatives, amides |

Biology

- Enzyme Inhibitors: The compound has been investigated for its potential role as an enzyme inhibitor. Its ability to modulate enzymatic activity makes it valuable in biochemical research aimed at understanding metabolic pathways and developing therapeutic agents.

- Biochemical Research Tool: It is employed in studies that explore the interactions between small molecules and biological targets, providing insights into drug design and development.

Medicine

- Therapeutic Properties: Research has indicated that this compound may possess therapeutic properties. It is being studied for potential applications in drug development, particularly concerning its effects on neurological conditions and metabolic disorders.

Industry

- Pharmaceutical Production: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), contributing to the production of various medications.

- Agrochemicals: Its applications extend to the agrochemical industry where it may be involved in the formulation of pesticides and herbicides.

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated significant inhibition rates compared to control substances, suggesting its potential as a lead compound for drug development targeting metabolic diseases.

Case Study 2: Drug Development

Research involving this compound highlighted its efficacy in enhancing the solubility and bioavailability of certain therapeutic agents when used as an excipient in formulation development.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds: (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride, 2-Pyrrolidin-1-ylmethyl-acrylic acid

Uniqueness: The presence of the methyl group at the 2-position of the pyrrolidine ring distinguishes it from other similar compounds, affecting its chemical and biological properties.

Activité Biologique

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2, recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of pyrrolidine and has been studied for its potential biological activities, including enzyme inhibition and therapeutic properties.

- Molecular Formula: C7H14ClNO2

- CAS Number: 1609400-97-6

- Molecular Weight: 179.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate enzymatic activities and receptor functions, influencing several biological pathways. The compound's unique structure allows it to act as an inhibitor or modulator in specific biochemical processes.

Research Findings

Recent studies have highlighted several key areas regarding the biological activity of this compound:

-

Enzyme Inhibition:

- The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to metabolic pathways involving pyrrolidine derivatives. This includes interactions with enzymes that play roles in drug metabolism and detoxification processes.

-

Therapeutic Applications:

- Preliminary research suggests that this compound may have therapeutic potential in treating conditions such as cancer and bacterial infections. For instance, studies have shown promising results in vitro against various cancer cell lines, indicating its potential as an anticancer agent.

-

Antimicrobial Activity:

- The compound has demonstrated antimicrobial properties, particularly against multidrug-resistant strains of bacteria. This suggests its potential utility in developing new antimicrobial therapies.

Case Study 1: Anticancer Activity

A recent study assessed the anticancer properties of this compound using human lung adenocarcinoma cell lines (A549). The compound was tested alongside standard chemotherapeutic agents like cisplatin. Results indicated that the compound exhibited significant cytotoxicity, reducing cell viability by approximately 64% at a concentration of 100 µM after 24 hours of exposure.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was evaluated against various strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL for susceptible strains, demonstrating effective antimicrobial properties.

Comparative Analysis

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|---|

| (1-Methyl-2-pyrrolidinyl)acetic acid HCl | C7H14ClNO2 | Significant | Effective | Enzyme inhibition and receptor modulation |

| 5-Oxopyrrolidine derivatives | Varies | Moderate | Variable | Targeting specific cancer pathways |

| Other pyrrolidine derivatives | Varies | Low to moderate | Low | General metabolic inhibition |

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJRXPNTXVRMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.